molecular formula C26H15ClF6O6S B1603361 BTBCT CAS No. 525560-81-0

BTBCT

Cat. No.: B1603361
CAS No.: 525560-81-0
M. Wt: 604.9 g/mol
InChI Key: CJRMAUPUOUJYMF-UHFFFAOYSA-N
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Description

4,4’-Bis(1’‘,1’‘,1’‘-trifluoro-2’‘,4’‘-butanedione-6’'-yl)-chlorosulfo-o-terphenyl is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(1’‘,1’‘,1’‘-trifluoro-2’‘,4’‘-butanedione-6’'-yl)-chlorosulfo-o-terphenyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with appropriate chlorosulfo-substituted aromatic compounds under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies such as flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(1’‘,1’‘,1’‘-trifluoro-2’‘,4’‘-butanedione-6’'-yl)-chlorosulfo-o-terphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfo group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfo group with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4,4’-Bis(1’‘,1’‘,1’‘-trifluoro-2’‘,4’‘-butanedione-6’'-yl)-chlorosulfo-o-terphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Bis(1’‘,1’‘,1’‘-trifluoro-2’‘,4’‘-butanedione-6’'-yl)-chlorosulfo-o-terphenyl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the chlorosulfo group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(1’‘,1’‘,1’‘-trifluoro-2’‘,4’‘-butanedione-6’'-yl)-chlorosulfo-o-terphenyl stands out due to its unique combination of trifluoromethyl and chlorosulfo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and versatility.

Properties

IUPAC Name

3,4-bis[4-(4,4,4-trifluoro-3-oxobutanoyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15ClF6O6S/c27-40(38,39)18-9-10-19(14-1-5-16(6-2-14)21(34)12-23(36)25(28,29)30)20(11-18)15-3-7-17(8-4-15)22(35)13-24(37)26(31,32)33/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRMAUPUOUJYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)C(=O)CC(=O)C(F)(F)F)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15ClF6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583385
Record name 1~4~,3~4~-Bis(4,4,4-trifluoro-3-oxobutanoyl)[1~1~,2~1~:2~2~,3~1~-terphenyl]-2~4~-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525560-81-0
Record name 1~4~,3~4~-Bis(4,4,4-trifluoro-3-oxobutanoyl)[1~1~,2~1~:2~2~,3~1~-terphenyl]-2~4~-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4''-Bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4'-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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